(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine
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Overview
Description
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is a chiral compound that features a difluoromethyl group attached to a dihydrobenzofuran ring, which is further connected to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine typically involves the difluoromethylation of a suitable precursor. One common method involves the use of S-(difluoromethyl)sulfonium salts, which react with aliphatic alcohols to form the corresponding alkyl difluoromethyl ethers under mild reaction conditions . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes such as batch or flow processes. The use of fluorinated diazoalkanes in cycloaddition reactions has been reported as a complementary approach for the synthesis of fluorinated compounds . These methods allow for the safe and scalable production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.
Scientific Research Applications
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used in promoting organic transformations.
Uniqueness
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is unique due to its specific combination of a difluoromethyl group with a dihydrobenzofuran and pyrrolidine moiety. This unique structure imparts specific chemical and physical properties that are valuable in various applications, particularly in pharmaceuticals and materials science.
Properties
Molecular Formula |
C13H15F2NO |
---|---|
Molecular Weight |
239.26 g/mol |
IUPAC Name |
(2S)-2-[5-(difluoromethyl)-2,3-dihydro-1-benzofuran-7-yl]pyrrolidine |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)9-6-8-3-5-17-12(8)10(7-9)11-2-1-4-16-11/h6-7,11,13,16H,1-5H2/t11-/m0/s1 |
InChI Key |
YMFRPJNYKSICDP-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC3=C2OCC3)C(F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC3=C2OCC3)C(F)F |
Origin of Product |
United States |
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